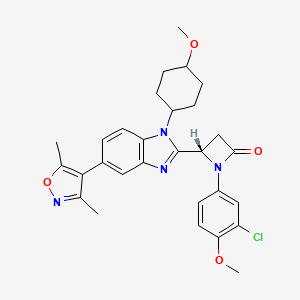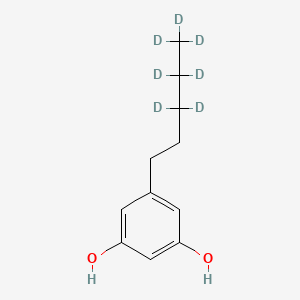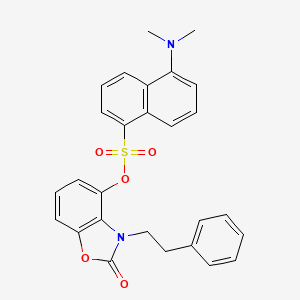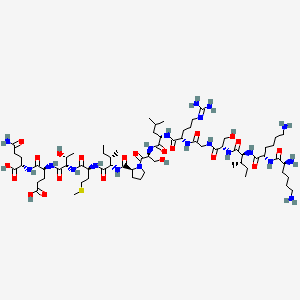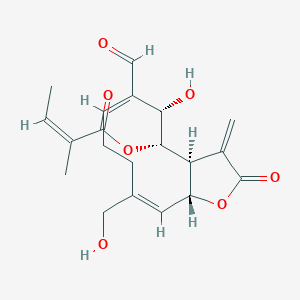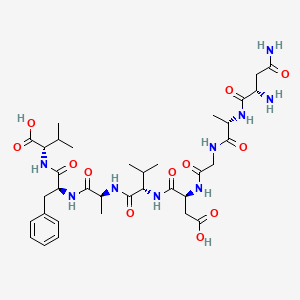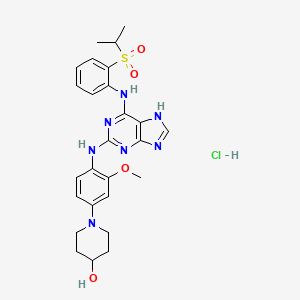
Mps1-IN-3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mps1-IN-3 (hydrochloride) is a potent and selective inhibitor of monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). MPS1 is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. It ensures proper chromosome alignment and segregation, preventing chromosomal instability and aneuploidy. Mps1-IN-3 (hydrochloride) has shown significant potential in inhibiting the proliferation of cancer cells, particularly glioblastoma cells .
Preparation Methods
The synthesis of Mps1-IN-3 (hydrochloride) involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of (3Z)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester with 3,4,5-trimethoxyaniline to form methyl (Z)-2-oxo-3-(phenyl((3,4,5-trimethoxyphenyl)amino)methylene)indoline-6-carboxylate. This intermediate is then further processed to obtain the final compound . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Mps1-IN-3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mps1-IN-3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MPS1 kinase activity and its effects on cell division.
Biology: Employed in research to understand the role of MPS1 in the spindle assembly checkpoint and its impact on chromosomal stability.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioblastoma and other cancers with high MPS1 expression.
Industry: Utilized in the development of new therapeutic agents targeting MPS1 for cancer treatment
Mechanism of Action
Mps1-IN-3 (hydrochloride) exerts its effects by inhibiting the activity of MPS1 kinase. MPS1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. By inhibiting MPS1, Mps1-IN-3 (hydrochloride) disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in rapidly dividing cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Mps1-IN-3 (hydrochloride) is compared with other MPS1 inhibitors such as:
CFI-402257: Another potent MPS1 inhibitor with similar anti-cancer properties.
BAY-1161909: A selective MPS1 inhibitor currently in clinical trials.
BOS-172722: Known for its high selectivity and efficacy in preclinical studies.
Mps1-IN-3 (hydrochloride) stands out due to its high potency and selectivity, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C26H32ClN7O4S |
|---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H31N7O4S.ClH/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33;/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32);1H |
InChI Key |
BDKTZCBXQCCHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


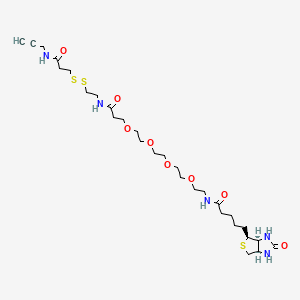
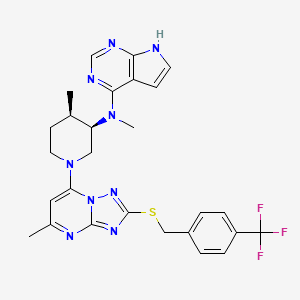


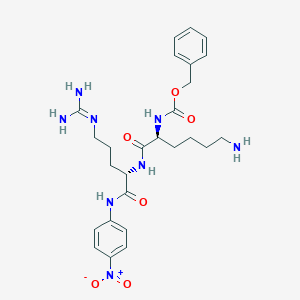


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
